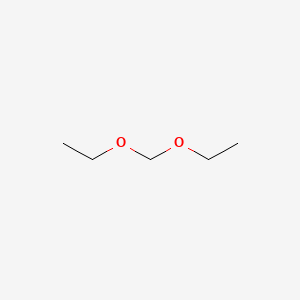
Diethoxymethane
Cat. No. B1583516
Key on ui cas rn:
462-95-3
M. Wt: 104.15 g/mol
InChI Key: KLKFAASOGCDTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07176324B1
Procedure details


A reaction flask was charged with 300 g (1.4 mole) 1,1,2,3,3-pentamethyl-hexahydro-4-indanol, 258 g (2.5 mole) diethoxymethane, 0.25 liter toluene, and 5 g boron trifluoride etherate complex. The reaction mass was heated to 100° C. and methanol and lite organics were collected in a Dean Stark trap (190 g recovered). After aging the reaction for 2 hrs the reaction was cooled to 25° C. and acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate. The mass was transferred to a separatory funnel and water washed. The organic layer was separated and purified by fractional distillation. The procedure afforded a 68% yield (256 g) of 1,1,2,3,3-pentamethyl-octahydro-4-(ethoxymethoxy)-1H-indene.
Name
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
Quantity
300 g
Type
reactant
Reaction Step One



Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[CH2:16]([O:18][CH2:19]OCC)[CH3:17]>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([O:11][CH2:19][O:18][CH2:16][CH3:17])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14]
|
Inputs


Step One
|
Name
|
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(C(C2C(CCCC12)O)(C)C)C)C
|
|
Name
|
|
|
Quantity
|
258 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCOCC
|
|
Name
|
|
|
Quantity
|
0.25 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
methanol and lite organics were collected in a Dean Stark trap (190 g recovered)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 2 hrs the reaction
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mass was transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
water washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(C(C2C(CCCC12)OCOCC)(C)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 256 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
